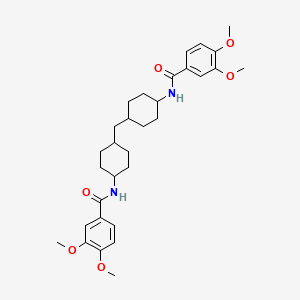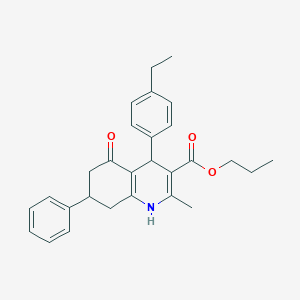
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one, also known as AITC, is a thiazole compound that has been used extensively in scientific research due to its unique properties. AITC is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of various signaling pathways. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues.
Biochemical and Physiological Effects
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has also been found to induce the expression of heat shock proteins, which can protect cells from various stressors. In addition, 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in high purity. It is also soluble in a wide range of organic solvents, making it easy to work with in the lab. However, 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has some limitations as well. It has a strong odor that can be irritating to researchers, and it can also be toxic at high concentrations. Researchers must take appropriate safety precautions when working with 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one to avoid exposure to this compound.
Direcciones Futuras
There are several future directions for research involving 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one-based drugs for the treatment of cancer and other diseases. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to have potent anticancer properties, and researchers are investigating ways to use this compound to develop new cancer treatments. Another area of interest is the investigation of the mechanism of action of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. Researchers are working to understand how this compound works at the molecular level, which could lead to the development of new drugs and therapies. Finally, researchers are exploring the use of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 4-isopropylbenzaldehyde and allyl mercaptan in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with thioamide to yield 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. This synthesis method has been optimized to yield high purity 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one with a high yield.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been used in various scientific research applications due to its unique properties. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of different compounds on cells and tissues.
Propiedades
IUPAC Name |
(4Z)-4-[(4-propan-2-ylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-4-9-19-16-17-14(15(18)20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,10-11H,1,9H2,2-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNFLWDDSBMKBD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(propan-2-yl)benzylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)